3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a pyrazole ring, a trifluoromethyl group, and a thieno[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic synthesis
Formation of Thieno[2,3-b]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a sulfur source under acidic conditions.
Introduction of Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a diketone or β-ketoester.
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under radical or nucleophilic conditions.
Final Amination and Carboxamide Formation: The amino group and carboxamide functionality are introduced through nucleophilic substitution and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions activated by the trifluoromethyl group or the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.
Biology
Biologically, the compound has potential as a pharmacophore in drug discovery. Its various functional groups can interact with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents. The trifluoromethyl group, in particular, is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the amino and carboxamide groups can form hydrogen bonds with target proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(methyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(chloro)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(bromo)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide distinguishes it from similar compounds. This group significantly enhances the compound’s lipophilicity, metabolic stability, and ability to penetrate biological membranes, making it a valuable scaffold in drug design and materials science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-amino-4-(1,5-dimethylpyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5OS/c1-5-7(4-20-22(5)2)6-3-8(14(15,16)17)21-13-9(6)10(18)11(24-13)12(19)23/h3-4H,18H2,1-2H3,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHWKFVCAFOXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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